molecular formula C8H5Br2F3O2S B1393153 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene CAS No. 1150271-31-0

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene

Cat. No. B1393153
M. Wt: 381.99 g/mol
InChI Key: QDGQQIQWVGDVAJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is a chemical compound with the CAS Number: 1150271-31-0 . It has a molecular weight of 382 and its IUPAC name is 1,3-dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene .


Molecular Structure Analysis

The InChI code for 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is 1S/C8H5Br2F3O2S/c1-4-6(9)2-5(3-7(4)10)16(14,15)8(11,12)13/h2-3H,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

  • Solute-Solvent Interactions : A study by Gutel et al. (2009) investigated the interactions between toluene and ionic liquids, focusing on how toluene behaves differently in these solvents due to the presence of hydrogen bonding. This research is significant in understanding the behavior of toluene in different solvent environments, which can be crucial for various chemical processes (Gutel et al., 2009).

  • Liquid-Liquid Extraction : García et al. (2012) explored the liquid-liquid extraction of toluene from heptane using binary mixtures of ionic liquids. Their work showed that certain ionic liquid mixtures improve the distribution ratio of toluene and selectivity, offering an environmentally friendly alternative for aromatic extraction processes (García et al., 2012).

  • Catalysis in Chemical Reactions : Effenberger (2007) described the use of trifluoromethanesulphonic acid in the transalkylation reaction between tetrabromobisphenol-A and toluene. This process led to the production of 2,6-dibromophenol, a compound useful in various applications, including the manufacture of brominated poly(phenyleneoxide) and certain pharmaceuticals/pesticides (Effenberger, 2007).

  • Gas Stream Purification : Cichowska-Kopczyńska et al. (2020) studied the use of pyridinium and pyrrolidinium ionic liquids for the removal of toluene from gas streams. This research highlights the potential of these ionic liquids in environmental applications, particularly in purifying gas streams (Cichowska-Kopczyńska & Aranowski, 2020).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is available , but the specific safety and hazard information was not provided in the web search results.

properties

IUPAC Name

1,3-dibromo-2-methyl-5-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O2S/c1-4-6(9)2-5(3-7(4)10)16(14,15)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGQQIQWVGDVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675065
Record name 1,3-Dibromo-2-methyl-5-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene

CAS RN

1150271-31-0
Record name Benzene, 1,3-dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-methyl-5-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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